D-Digitalose
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Overview
Description
D-Digitalose: is a deoxy sugar that is a component of various cardiac glycosides, including thevetin and emicymarin . It was first reported in 1892 as being obtained by the hydrolysis of Digtalinum verum . The chemical structure was first elucidated in 1943 by the German chemist Otto Schmidt . Chemically, it is a methyl ether of D-fucose .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Digitalose can be synthesized through the hydrolysis of cardiac glycosides such as Digtalinum verum . The process involves breaking down the glycoside to release the sugar component.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and hydrolysis of plant materials containing cardiac glycosides. The hydrolysis process is carried out under controlled conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: D-Digitalose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: D-Digitalose is used in the synthesis of various complex molecules, particularly in the study of carbohydrate chemistry .
Biology: In biological research, this compound is studied for its role in the structure and function of glycoproteins and glycolipids .
Medicine: this compound is a key component of cardiac glycosides, which are used in the treatment of heart diseases. These compounds have been used for centuries to treat conditions such as heart failure and atrial arrhythmia .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs .
Mechanism of Action
D-Digitalose exerts its effects primarily through its incorporation into cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase enzyme, leading to an increase in intracellular sodium and calcium levels. This results in enhanced cardiac contractility, making these compounds effective in treating heart failure .
Comparison with Similar Compounds
D-Fucose: Another deoxy sugar that shares structural similarities with D-Digitalose.
D-Digitoxose: A related deoxy sugar found in cardiac glycosides.
Sarmentose: Another deoxy sugar with similar properties.
Uniqueness: this compound is unique due to its specific role in the structure of certain cardiac glycosides. Its methyl ether group distinguishes it from other similar compounds, contributing to its unique chemical and biological properties .
Properties
IUPAC Name |
2,4,5-trihydroxy-3-methoxyhexanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQBLCRFUYGBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)OC)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149655-76-5 |
Source
|
Record name | 6-Deoxy-3-O-methylhexose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149655-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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